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Compound of Interest |

4-Bromo-6-cyclopropyl-2-
Compound Name:

methylpyrimidine
CAS No.: 1412959-69-3
Cat. No.: B2595166

Get Quote

Part 1: Executive Technical Summary

Compound Class: Halogenated Pyrimidine Derivative Molecular Weight: ~213.08 g/mol
Physical State: Off-white to pale yellow solid Primary Application: Intermediate for antiviral
(HIV) and oncology drug substance synthesis.

The solubility of 4-Bromo-6-cyclopropyl-2-methylpyrimidine is governed by the interplay
between its polar pyrimidine core (H-bond accepting) and its lipophilic substituents
(cyclopropyl, methyl, bromo). Unlike simple pyrimidines, the cyclopropyl moiety imparts
significant lipophilicity, rendering the molecule insoluble in water but highly soluble in mid-
polarity organic solvents.

Critical Process Insight: Process chemists often face "oiling out" issues during recrystallization.
This occurs because the compound's melting point is relatively low, and it exhibits high
solubility in chlorinated solvents and esters. The recommended purification strategy involves
cooling crystallization from Acetonitrile or anti-solvent precipitation using Water/Methanol
systems.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b2595166#bc-rfq
https://www.benchchem.com/product/b2595166/docs?utm_src=pdf-body#solubility-data-process-engineering-guide-4-bromo-6-cyclopropyl-2-methylpyrimidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2595166?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

Part 2: Solubility Profile & Thermodynamic Data

The following data categorizes solvent interactions based on dielectric constant (

) and empirical process observations for this specific structural class.

ble 1: Solubility Classificati 5°C (Ambient

Solvent Class Specific Solvent Solubility Status Process Utility

Polar Aprotic

DMSO, DMF, DMAc

High (>200 mg/mL)

Reaction medium;

difficult to remove.

Dichloromethane

Extraction solvent;

Chlorinated High (>150 mg/mL) N
(DCM), Chloroform excellent solubilizer.
Reaction solvent
Ethers THF, 1,4-Dioxane High (>100 mg/mL) (Grignard/Suzuki
couplings).
Est Ethyl Acetate, Moderate (50-100 Preferred for work-up
sters
Isopropyl Acetate mg/mL) and extraction.
Ideal Recrystallization
o o Solvent. High
Nitriles Acetonitrile (MeCN) Temp. Dependent N
solubility at 60°C;
moderate at 25°C.
Methanol, Ethanol, Used as anti-solvents
Alcohols Low to Moderate
IPA or for slurry washes.
n-Hexane, Heptane, Primary anti-solvent
Alkanes Poor (<1 mg/mL) S
Cyclohexane for precipitation.
Wash solvent for
Water, Buffers (pH 1- o )
Aqueous 10) Insoluble removing inorganic
salts.
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Process Note: The solubility in Acetonitrile exhibits a sharp curve relative to temperature (

), making it the superior solvent for obtaining high-purity crystals without oiling out.

Part 3: Self-Validating Experimental Protocols

Since batch-to-batch impurity profiles can alter saturation points, you must validate solubility for
your specific lot. Use the following Gravimetric Saturation Method for rapid screening or the
HPLC Method for precise thermodynamic data.

Protocol A: Dynamic Laser Monitoring (Solubility Width)

For determining the Metastable Zone Width (MSZW) for crystallization.

o Preparation: Charge 1.0 g of 4-Bromo-6-cyclopropyl-2-methylpyrimidine into a reaction
vessel.

e Solvent Addition: Add 5 mL of Acetonitrile.
o Heating: Heat to 60°C with agitation (300 RPM). The solution should be clear.
e Cooling: Ramp down temperature at 0.5°C/min.

e Detection: Use a turbidity probe (or visual inspection) to record the Cloud Point (

)

o Hysteresis Check: Re-heat until clear (Clear Point,
).
o Result: The difference (

) defines your MSZW. A narrow MSZW (<10°C) indicates easy nucleation; a wide MSZW
(>20°C) suggests a risk of oiling out or supersaturation.
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Protocol B: HPLC-Based Equilibrium Solubility

For regulatory filing and precise thermodynamic modeling.

Saturation: Add excess solid (=500 mg) to 2 mL of solvent in a crimp-top vial.
o Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.

« Filtration: Filter supernatant through a 0.45 um PTFE syringe filter (pre-heated if testing
elevated temps).

 Dilution: Dilute the filtrate 100x with Acetonitrile/Water (50:50).

e Quantification: Inject into HPLC.

[e]

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 um, 4.6 x 100 mm.

Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10-90% B over 10 min.

o

Detection: UV at 254 nm.

[¢]

Calculation:

[e]

Part 4: Visualization of Workflows
Diagram 1: Solubility Determination Workflow

This logic flow ensures data integrity by accounting for kinetic vs. thermodynamic solubility.
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Caption: Step-by-step workflow for determining thermodynamic solubility, ensuring saturation
equilibrium is reached before quantification.

Diagram 2: Solvent Selection Logic for Purification

This decision tree aids in selecting the correct solvent system based on the impurity profile and
solubility data.
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Anti-Solvent Crash
(Solvent: DMSO -> H20)
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Caption: Decision matrix for purification strategies. Acetonitrile (MeCN) is the baseline choice,
with DMSO/Water as a backup for difficult separations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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